rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans
Description
rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans is a cyclopropane derivative featuring a furan-2-yl substituent and a trans-configuration carbaldehyde group. The carbaldehyde functional group enhances reactivity, making it valuable as a synthetic intermediate in pharmaceuticals or materials science. The furan-2-yl substituent introduces aromatic and electronic effects, which may influence solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,5-7H,4H2/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNQWQFFVFIOLT-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans typically involves the cyclopropanation of a furan derivative followed by the introduction of the aldehyde group. One common method is the reaction of furan with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The aldehyde group can then be introduced through oxidation of the corresponding alcohol or via formylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents to ensure the process is economically viable.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution on the furan ring can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of (1R,2R)-2-(Furan-2-yl)cyclopropane-1-carboxylic acid.
Reduction: Formation of (1R,2R)-2-(Furan-2-yl)cyclopropane-1-methanol.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, influencing biochemical pathways. The furan ring and aldehyde group are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Data Tables
Biological Activity
rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans is a cyclopropane derivative featuring a furan ring and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that could influence therapeutic outcomes.
The synthesis of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans typically involves cyclopropanation of a furan derivative followed by the introduction of the aldehyde group. Common synthetic routes include:
- Cyclopropanation : Utilizing diazo compounds in the presence of transition metal catalysts.
- Aldehyde Introduction : Achieved through oxidation of alcohol or formylation reactions.
This compound's molecular formula is , with a molecular weight of 136.15 g/mol, and it exhibits unique reactivity due to the strained cyclopropane ring and the electrophilic nature of the aldehyde group.
Biological Activity
The biological activity of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans can be categorized into several key areas:
1. Antimicrobial Activity
Studies have indicated that compounds with furan and aldehyde functionalities can exhibit antimicrobial properties. For instance:
- Mechanism : The aldehyde group may interact with microbial enzymes or receptors, disrupting metabolic processes.
- Case Study : A study demonstrated that similar furan derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
2. Anti-inflammatory Properties
Research has shown that certain cyclopropane derivatives can modulate inflammatory pathways:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines or enzymes such as COX-2.
- Case Study : A related compound was found to reduce inflammation in animal models by downregulating NF-kB signaling pathways.
3. Neuropharmacological Effects
The structural characteristics of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans suggest potential neuropharmacological activity:
- Mechanism : The compound may act on neurotransmitter systems or neuroreceptors.
- Case Study : Research indicated that similar compounds could enhance GABAergic activity, which is crucial for anxiety and mood regulation.
The biological activity of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans likely involves several molecular interactions:
- Enzyme Inhibition : The aldehyde group may form covalent bonds with nucleophilic residues in active sites.
- Receptor Modulation : The furan ring might facilitate binding to specific receptors involved in neurotransmission or inflammation.
Data Summary
The following table summarizes key findings related to the biological activity of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
